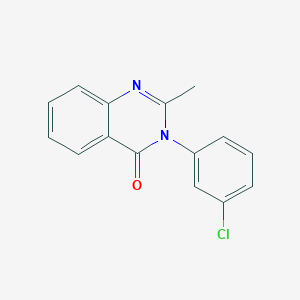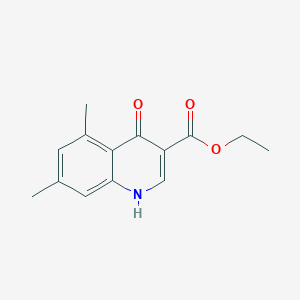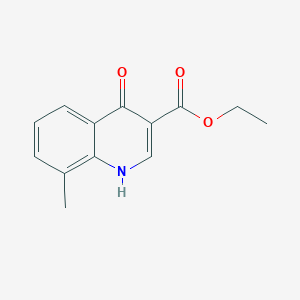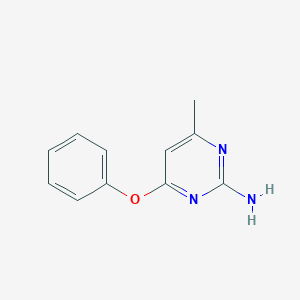
2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Descripción general
Descripción
The compound “2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid” is a complex organic molecule. It contains a thiazolidine ring, which is a heterocyclic compound with sulfur and nitrogen. The compound also features a carboxylic acid group, and a phenyl ring substituted with three methoxy groups .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-substituted-4-(3’,4’,5’-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents has been described . The molecules were prepared by the Wittig reaction, followed by a coupling reaction between 3,4,5-trimethoxycinnamic acid and aliphatic amines .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in various studies. For example, the molecular bond lengths and bond angles of 3-(3,4,5-Trimethoxyphenyl)propionic acid were found to be in good agreement with related structures .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the synthesis and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents were described. The molecules were prepared by the Wittig reaction, followed by a coupling reaction between 3,4,5-trimethoxycinnamic acid and aliphatic amines .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 3,4,5-Trimethoxyphenylacetic acid has a melting point of 117-120 °C and a molecular weight of 226.23 .Aplicaciones Científicas De Investigación
Formation of 3,4,5-Trimethoxyphenyl Carbanion :
- The 3,4,5-trimethoxypIieiiyl substituent, a substructure of 2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, can be introduced via a carbon-carbon bond forming reaction of the 3,4,5-trimethoxyphenyl carbanion and appropriate carbon electrophiles. This method facilitates the incorporation of this unit in various natural products through C-C bond formation (Hoye & Kaese, 1982).
Corrosion Inhibition in Mild Steel :
- Thiazolidinedione derivatives, related to 2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, show potential as inhibitors for mild steel corrosion in acidic environments. These inhibitors demonstrate increased efficiency with concentration and adhere to the mild steel surface following the Langmuir adsorption isotherm (Yadav, Behera, Kumar, & Yadav, 2015).
Potential in Geriatric Medicine :
- Thiazolidine-4-carboxylic acid, a related compound, shows promise in geriatric medicine. It is a sulfur amino acid with potential revitalizing effects on age-related biochemical variables of blood and tissues, and might slow the aging process in mammals (Weber, Fleming, & Miquel, 1982).
Synthesis and Antimicrobial Evaluation :
- A study describes the synthesis and in vitro antimicrobial evaluation of thiazolidinone derivatives, which are structurally related to 2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid. These derivatives showed notable antibacterial activity and moderate antifungal activity (Patel & Patel, 2012).
Solid-Phase Synthesis of Organic Molecules :
- The solid-phase synthesis of 2-substituted thiazolidine-4-carboxylic acids, which is relevant to the studied compound, demonstrates a method for the synthesis of substituted thiazolidines, providing a basis for further chemical applications (Patek, Drake, & Lebl, 1995).
Potential Role in Beer Flavor Stability :
- 1,3-Thiazolidine-4-carboxylic acids, structurally similar to the compound , may play an important role in beer flavor stability or instability. These compounds bind to beer-aging aldehydes, influencing the overall flavor profile of beer (Baert et al., 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-17-9-4-7(5-10(18-2)11(9)19-3)12-14-8(6-20-12)13(15)16/h4-5,8,12,14H,6H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYQCYSHBONTGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2NC(CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50316426 | |
| Record name | 2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50316426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
CAS RN |
72678-94-5 | |
| Record name | 72678-94-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303521 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50316426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



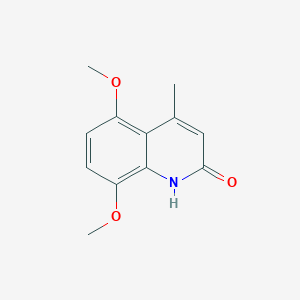
![[[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B187701.png)
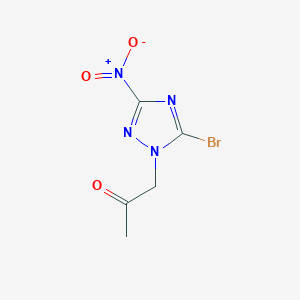
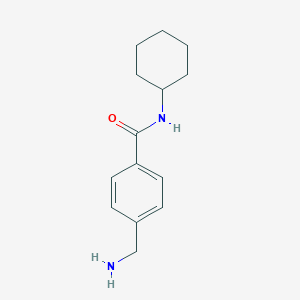
![5-Methyl-1,2,4-triazino[5,6-b]indole-3-thiol](/img/structure/B187704.png)

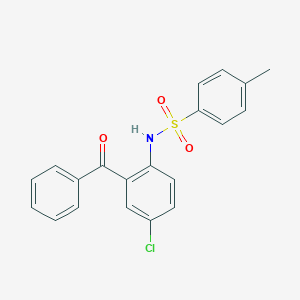
![1-Methyl-3-[(2-oxoindol-3-yl)amino]thiourea](/img/structure/B187710.png)

